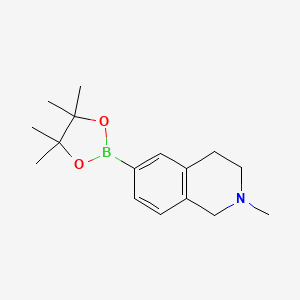

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

描述

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a tetrahydroisoquinoline core. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

准备方法

The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

化学反应分析

Suzuki-Miyaura Coupling

The dioxaborolane group facilitates Suzuki coupling under standard conditions:

Mechanism :

-

Oxidative addition of aryl halide to Pd(0) → Pd(II) complex.

-

Transmetallation with boronate ester → Pd(II) intermediate.

Deprotection of Boronate Ester

The pinacol ester can be hydrolyzed to release boronic acid under acidic conditions :

Characterization Data

Spectroscopic Analysis :

Medicinal Chemistry

The compound serves as a precursor in drug discovery:

-

Target : Inhibitors of kinases (e.g., PAK1) via cross-coupling with azaindoles .

-

Biological Activity : Stabilizes mutant p53 protein through allosteric interactions .

Material Science

Boronate esters enable modular synthesis of conjugated polymers or nanostructures via coupling with aryl halides .

Stability and Handling

The compound’s reactivity is driven by the boronate ester, making it a versatile intermediate in cross-coupling chemistry while maintaining structural stability of the tetrahydroisoquinoline core.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 273.2 g/mol. Its structure features a tetrahydroisoquinoline core with a boron-containing dioxaborolane moiety that enhances its reactivity and potential biological activity.

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline exhibit significant anti-tumor properties. These compounds have been shown to act as selective estrogen receptor degraders (SERDs), which can down-regulate estrogen receptors in various breast cancer cell lines such as MCF-7 and BT474. This mechanism is crucial for developing targeted therapies against hormone-responsive cancers .

Pharmacokinetic Properties

The compound's design aims to improve pharmacokinetic parameters such as lower lipophilicity and higher aqueous solubility compared to traditional SERDs. These properties may lead to better absorption and distribution within the body while minimizing toxicity .

Organic Synthesis

Synthetic Intermediate

The presence of the dioxaborolane group allows for versatile synthetic pathways in organic chemistry. The compound can serve as an intermediate in the synthesis of more complex molecules due to its ability to participate in cross-coupling reactions. This is particularly useful in creating various biologically active compounds .

Case Study 1: Anti-cancer Drug Development

A study published in a pharmaceutical journal highlighted the efficacy of similar compounds in inhibiting tumor growth in preclinical models. The research demonstrated that these compounds could significantly reduce tumor size and improve survival rates in animal models of breast cancer .

Case Study 2: Synthetic Applications

In another study focusing on synthetic methodologies, researchers utilized the dioxaborolane derivative for the synthesis of novel isoquinoline derivatives. The results indicated that these derivatives exhibited enhanced biological activities compared to their predecessors .

作用机制

The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves the formation of carbon-boron bonds, which are crucial in various organic transformations. The boronic ester group can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The molecular targets and pathways involved in these reactions include the activation of the boronic ester group and the formation of palladium-boron intermediates.

相似化合物的比较

Similar compounds to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline include:

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine: This compound also contains a boronic ester group and is used in similar organic transformations.

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Another boronic ester compound with applications in organic synthesis.

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole: This compound is used in organic synthesis and has similar reactivity due to the presence of the boronic ester group.

The uniqueness of this compound lies in its tetrahydroisoquinoline core, which provides additional structural complexity and potential for biological activity compared to other boronic ester compounds.

生物活性

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound with potential biological activity. This article reviews its properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

- Molecular Formula : C16H20BNO3

- Molecular Weight : 285.15 g/mol

- CAS Number : 1706749-69-0

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an autotaxin inhibitor. Autotaxin is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a signaling molecule involved in several physiological processes including cell proliferation and migration .

Inhibition of Autotaxin

Research indicates that derivatives of the compound exhibit significant inhibitory effects on autotaxin:

- IC50 Values : The inhibition potency can be quantified through IC50 values; for instance, certain analogs have shown IC50 values in the nanomolar range (e.g., 13 nM for derivative 3BoA) demonstrating their potential as therapeutic agents .

In Vitro Studies

In vitro assays have demonstrated that compounds related to this compound exhibit:

- Cell Proliferation Inhibition : Significant reduction in cell viability in various cancer cell lines.

- Migration Inhibition : Decreased motility of cancer cells in wound healing assays.

In Vivo Studies

In vivo studies have shown promising results:

- Tumor Growth Suppression : Animal models treated with the compound exhibited delayed tumor growth compared to control groups.

- Metabolic Stability : The compound showed favorable metabolic stability which is crucial for therapeutic applications .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound inhibited autotaxin activity significantly in vitro. |

| Study 2 | Reported that administration in mice resulted in reduced plasma LPA levels post-treatment. |

| Study 3 | Showed anti-invasive effects in glioblastoma cell lines with delayed tumor progression in vivo. |

属性

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14/h6-7,10H,8-9,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMAQYCEYDOEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582875 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922718-57-8 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。